molecular formula C10H12Cl2 B15333781 1-(Dichloromethyl)-4-(propan-2-yl)benzene CAS No. 82234-68-2

1-(Dichloromethyl)-4-(propan-2-yl)benzene

Cat. No.: B15333781
CAS No.: 82234-68-2
M. Wt: 203.10 g/mol
InChI Key: GOLKHAUFRFNCPA-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-4-isopropylbenzene is an organic compound characterized by the presence of a dichloromethyl group and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-isopropylbenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(dichloromethyl)-4-isopropylbenzene often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-4-isopropylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dichloromethyl)-4-isopropylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(dichloromethyl)-4-isopropylbenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce new functional groups into the benzene ring. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    1-(Dichloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.

    1-(Dichloromethyl)-4-tert-butylbenzene: Contains a tert-butyl group, providing more steric hindrance compared to the isopropyl group.

    1-(Dichloromethyl)-4-ethylbenzene: Features an ethyl group, offering different steric and electronic properties.

Uniqueness: 1-(Dichloromethyl)-4-isopropylbenzene is unique due to the combination of the dichloromethyl and isopropyl groups, which impart distinct reactivity and selectivity in chemical reactions. The isopropyl group provides moderate steric hindrance, making the compound versatile for various synthetic applications.

Properties

CAS No.

82234-68-2

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1-(dichloromethyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C10H12Cl2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,10H,1-2H3

InChI Key

GOLKHAUFRFNCPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(Cl)Cl

Origin of Product

United States

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